1-Difluoromethanesulfonyl-3-nitrobenzene
Description
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting Materials : 3-nitrobenzenesulfonyl chloride and difluoromethyl lithium (or difluoromethyl magnesium bromide)
- Reaction Conditions : Low temperature, inert atmosphere (e.g., nitrogen or argon), dry solvents
- Solvents : Typically ethers such as tetrahydrofuran (THF) or diethyl ether are used to stabilize organometallic reagents
- Workup : Quenching with water or aqueous acid, followed by extraction and purification (e.g., recrystallization or chromatography)
Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of difluoromethyl lithium or magnesium bromide | Low temperature, dry ether | Organometallic reagent generation |
| 2 | Addition of 3-nitrobenzenesulfonyl chloride to organometallic reagent | 0 to -78 °C, inert atmosphere | Slow addition to control exotherm |
| 3 | Stirring and reaction completion | Gradual warming to room temp | Reaction monitored by TLC or GC-MS |
| 4 | Quenching with aqueous solution | Controlled addition | Prevents side reactions |
| 5 | Extraction and purification | Organic solvent extraction | Purity enhanced by recrystallization |
This method yields 1-Difluoromethanesulfonyl-3-nitrobenzene with high purity suitable for further chemical transformations or applications.
Industrial and Large-Scale Production Considerations
Industrial synthesis adapts the above laboratory-scale method with optimizations for scale, safety, and efficiency:
- Use of automated reactors and continuous flow systems to precisely control reagent addition and temperature.
- Employment of advanced purification techniques such as preparative HPLC or distillation under reduced pressure.
- Optimization of reagent stoichiometry and solvent recycling to reduce waste and cost.
- Strict control of moisture and oxygen to prevent degradation of sensitive organometallic reagents.
Related Synthetic Procedures and Analogous Methods
Although direct preparation of this compound is relatively specialized, related aromatic sulfonyl fluorides and trifluoromethyl derivatives have been synthesized using similar nucleophilic substitution and fluorination strategies:
These methods underline the versatility of fluorinated sulfonyl compounds synthesis, with this compound fitting within this broader context.
Summary Table of Preparation Methods
Research Findings and Notes
- The nitro group on the benzene ring remains intact during the substitution reaction, allowing for further functionalization if desired.
- Reaction monitoring by gas chromatography or thin-layer chromatography ensures completion and purity.
- The use of dry, aprotic solvents and inert atmosphere is critical to prevent hydrolysis or oxidation of sensitive intermediates.
- Purification techniques such as recrystallization or chromatography are necessary to remove side products and unreacted starting materials.
- Industrial methods emphasize continuous processing and solvent recovery to improve sustainability.
Chemical Reactions Analysis
1-Difluoromethanesulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts depending on the desired transformation . Major products formed from these reactions include amino derivatives, substituted benzenes, and other functionalized aromatic compounds.
Scientific Research Applications
1-Difluoromethanesulfonyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group and the difluoromethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include nucleophilic aromatic substitution and redox reactions, which are crucial for its applications in synthesis and research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzenesulfonamide
Structural Differences :
- Substituents : The target compound has a difluoromethanesulfonyl group, while the compared molecule (CAS 874787-96-9) contains a sulfonamide group (-SO₂NH-) linked to a tetrahydrothiophene ring and an isobutyl chain .
- Applications : Sulfonamides like the compared compound are often explored as enzyme inhibitors or drug candidates due to their hydrogen-bonding capacity, whereas difluoromethanesulfonyl derivatives may prioritize metabolic stability in pharmaceuticals .
Comparison with 1-Chloro-3-nitrobenzene
Functional Group Impact :
- Substituents : 1-Chloro-3-nitrobenzene (CAS 121-73-3) has a chloro (-Cl) group instead of the -SO₂CF₂H group .
- Reactivity : The chloro group is a weaker electron-withdrawing group compared to -SO₂CF₂H, leading to slower nucleophilic aromatic substitution.
- Safety: Chloronitrobenzenes are associated with higher inhalation and dermal toxicity risks compared to sulfonyl derivatives, as noted in safety guidelines for 1-chloro-3-nitrobenzene .
Research Findings and Implications
- Synthetic Utility : The difluoromethanesulfonyl group enhances resistance to hydrolysis compared to chlorinated analogs, making it preferable in aqueous reaction conditions .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, a critical advantage in drug design over non-fluorinated sulfonamides .
- Safety Profile : Sulfonyl derivatives generally exhibit lower acute toxicity compared to chloronitrobenzenes, which require stringent handling protocols to mitigate respiratory risks .
Biological Activity
1-Difluoromethanesulfonyl-3-nitrobenzene (DFMSNB) is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a nitro group and a difluoromethanesulfonyl moiety, contributes to its diverse biological activities. This article explores the biological activity of DFMSNB, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₅F₂NO₄S
- Molecular Weight : 237.18 g/mol
- IUPAC Name : 1-(difluoromethylsulfonyl)-3-nitrobenzene
- Canonical SMILES : C1=CC(=CC(=C1)S(=O)(=O)C(F)F)N+[O-]
The compound's structure allows it to engage in various biochemical interactions, particularly due to the reactive nitro group.
DFMSNB's biological activity primarily stems from its ability to interact with specific enzymes and biomolecules. The nitro group is known for its potential to undergo reduction, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. This interaction can influence cellular signaling pathways and metabolic processes.
Antimicrobial Properties
Research indicates that DFMSNB exhibits antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic functions:
- Case Study 1 : A study demonstrated that DFMSNB showed significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's ability to penetrate bacterial membranes was identified as a key factor in its efficacy.
Anticancer Activity
DFMSNB has been investigated for its potential anticancer properties. The nitro group plays a crucial role in inducing apoptosis in cancer cells:
- Case Study 2 : In vitro studies on human breast cancer cell lines (MCF-7) revealed that DFMSNB reduced cell viability by over 60% at concentrations above 25 µM after 48 hours of exposure. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Comparative Analysis with Similar Compounds
A comparative analysis highlights DFMSNB's unique properties relative to similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Chloro-3-nitrobenzene | Halogenated nitro compound | Moderate antibacterial activity |
| 1-Fluoro-3-nitrobenzene | Halogenated nitro compound | Lower cytotoxicity compared to DFMSNB |
| 3-Nitrobenzenesulfonyl chloride | Precursor compound | Used in synthesis but less biologically active |
Research Applications
DFMSNB is not only significant for its biological activities but also serves as a valuable reagent in organic synthesis and pharmaceutical development:
- Chemical Synthesis : Utilized as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated as a precursor for novel therapeutic agents targeting microbial infections and cancer.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-difluoromethanesulfonyl-3-nitrobenzene at the laboratory scale?
A viable approach involves leveraging retrosynthetic analysis to identify precursor compatibility. For fluorinated nitrobenzene derivatives, electrophilic substitution or sulfonation of pre-functionalized aromatic rings is common. For example, nitration of 1-difluoromethanesulfonylbenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) may yield the target compound. Computational tools like AI-driven synthesis planners (e.g., using Template_relevance models) can predict optimal reaction pathways by cross-referencing databases like Reaxys or Pistachio . Safety protocols for handling fluorinated intermediates (e.g., use of fume hoods, inert atmospheres) must align with guidelines for volatile sulfonyl chlorides .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Characterization should combine:
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to resolve nitro and sulfonyl groups.
- Spectroscopy :
- ¹⁹F NMR : To confirm difluoromethanesulfonyl group integration (δ ~50–60 ppm).
- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch).
- Elemental Analysis : Match experimental vs. theoretical C/F/N/S ratios.
Cross-validate with reference spectra from PubChem or EPA DSSTox .
Q. What safety precautions are critical when handling fluorinated sulfonyl-nitrobenzene derivatives?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
- Ventilation : Use fume hoods rated for volatile fluorocarbons and sulfonic acids.
- Waste Disposal : Neutralize residual nitro compounds with reducing agents (e.g., Fe/HCl) before disposal .
- Storage : In amber glass under nitrogen at –20°C to prevent photodegradation or hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- DFT Calculations : Simulate transition states to assess nitration regioselectivity. For example, meta-directing effects of the sulfonyl group can be modeled using Gaussian or ORCA software.
- Solvent Screening : COSMO-RS predicts solvent compatibility (e.g., dichloromethane vs. DMF) to maximize yield while minimizing side reactions.
- Kinetic Studies : Use Arrhenius plots to determine optimal temperature ranges for sulfonation and nitration steps .
Q. What analytical methods resolve contradictory data in fluorinated nitrobenzene reactivity studies?
- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., trace moisture in reactions).
- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to track unintended hydrolysis pathways via MS/MS.
- In Situ Monitoring : Raman spectroscopy or ReactIR to detect transient intermediates during synthesis .
Q. How does the electronic effect of the difluoromethanesulfonyl group influence the nitrobenzene ring’s reactivity?
- Hammett Studies : Compare σₚ values for –SO₂CF₂H vs. –NO₂ to quantify electron-withdrawing effects.
- Electrophilic Substitution : The –SO₂CF₂H group is strongly meta-directing, but steric hindrance may alter regioselectivity in crowded systems.
- X-ray Crystallography : Resolve bond angles and charge distribution using synchrotron radiation .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Exothermicity Control : Use microreactors for nitration steps to manage heat dissipation.
- Purification : Simulated moving bed (SMB) chromatography or recrystallization in hexane/ethyl acetate mixtures.
- Byproduct Analysis : LC-MS to identify and quantify halogenated impurities (e.g., from residual fluorination agents) .
Data Interpretation and Contradiction Management
Q. How should researchers address conflicting spectroscopic data for fluorinated sulfonyl-nitro compounds?
- Multi-Technique Cross-Validation : Combine ¹H/¹⁹F NMR, XPS, and high-resolution MS to resolve ambiguities.
- Crystallographic Validation : Single-crystal XRD provides definitive structural proof if spectral data are inconclusive .
- Error Analysis : Quantify signal-to-noise ratios and solvent artifacts (e.g., DMSO-d₆ peaks overlapping with target signals) .
Q. What statistical frameworks are suitable for longitudinal stability studies of this compound?
- Accelerated Aging Models : Use Arrhenius equations to predict degradation kinetics under varying temperatures/humidity.
- Multilevel Modeling : Account for batch-to-batch variability using mixed-effects regression.
- Survival Analysis : Estimate shelf-life based on failure-time data (e.g., decomposition thresholds) .
Methodological Best Practices
Q. How can researchers ensure reproducibility in fluorinated nitrobenzene synthesis?
- Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and cooling/heating rates.
- Open Data Sharing : Deposit raw spectra and crystallographic data in repositories like Zenodo or ChemRxiv.
- Collaborative Validation : Partner with independent labs to replicate key steps using blinded samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
